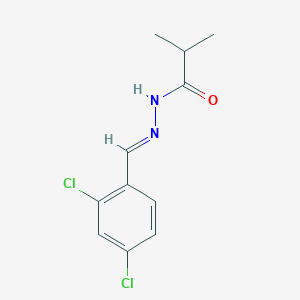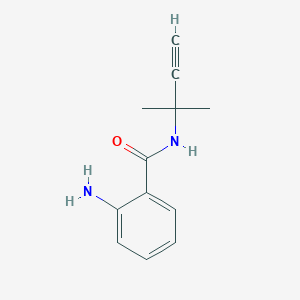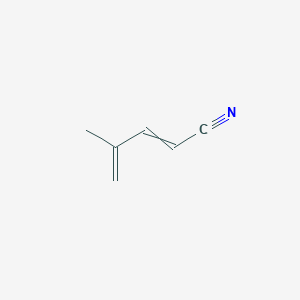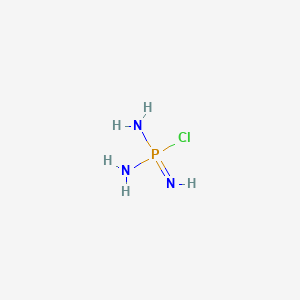
Phosphorodiamidimidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidimidic chloride is a chemical compound with the formula P(NH2)2Cl It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by amido groups and one by a chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodiamidimidic chloride can be synthesized through the reaction of phosphorus trichloride with ammonia. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Ammonia: Phosphorus trichloride (PCl3) reacts with ammonia (NH3) to form this compound. [ \text{PCl}_3 + 2\text{NH}_3 \rightarrow \text{P(NH}_2\text{)}_2\text{Cl} + 2\text{HCl} ]
Reaction Conditions: This reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidimidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphorodiamidic acid and hydrochloric acid. [ \text{P(NH}_2\text{)}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{)}_2\text{OH} + \text{HCl} ]
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles can react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction without causing decomposition.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphorodiamidimidic derivatives can be formed.
Hydrolysis Products: Phosphorodiamidic acid and hydrochloric acid are the primary products of hydrolysis.
Applications De Recherche Scientifique
Phosphorodiamidimidic chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: It is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphorodiamidimidic chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The amido groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Phosphorodiamidimidic chloride can be compared with other similar compounds such as:
Phosphorodiamidic acid: Similar structure but with a hydroxyl group instead of a chloride group.
Phosphorodiamidimidic bromide: Similar structure but with a bromide group instead of a chloride group.
Phosphorodiamidimidic iodide: Similar structure but with an iodide group instead of a chloride group.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
25758-27-4 |
|---|---|
Formule moléculaire |
ClH5N3P |
Poids moléculaire |
113.49 g/mol |
InChI |
InChI=1S/ClH5N3P/c1-5(2,3)4/h(H5,2,3,4) |
Clé InChI |
KEEISLGKHMHHDR-UHFFFAOYSA-N |
SMILES canonique |
NP(=N)(N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



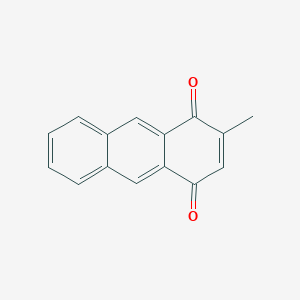


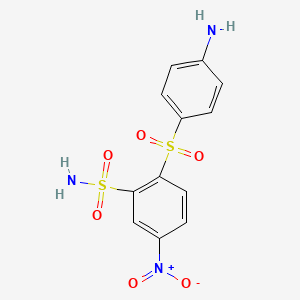
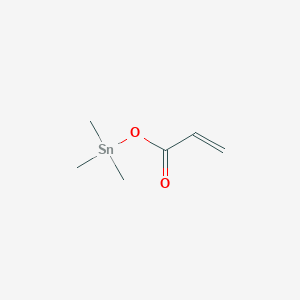
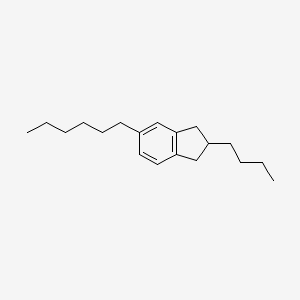

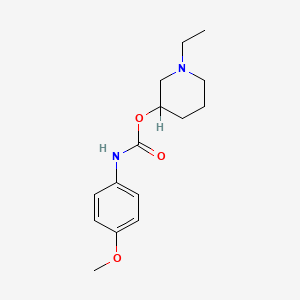

![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
